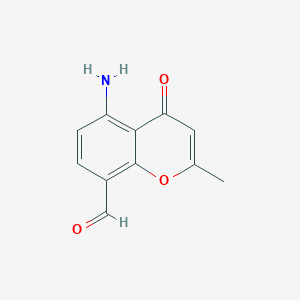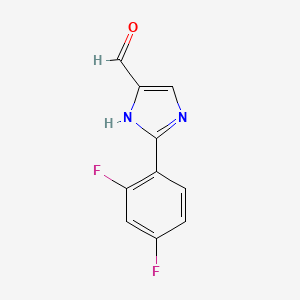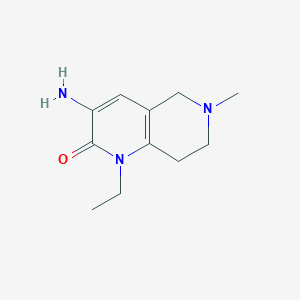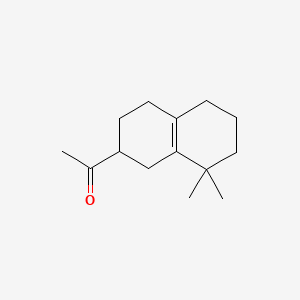
3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-二氧戊环-2-基)-7-甲基-1H-吲哚是一种复杂的有机化合物,同时具有吲哚环和二氧戊环。 吲哚结构是一种双环化合物,由一个六元苯环与一个五元含氮的吡咯环稠合而成。 二氧戊环是一个五元环,含有两个氧原子。
准备方法
合成路线和反应条件
一种常见的方法是在酸性催化剂存在下,使羰基化合物与乙二醇反应形成二氧戊环 。 然后可以通过多种方法引入吲哚环,例如费歇尔吲哚合成法,该方法涉及在酸性条件下使苯肼与醛或酮反应 。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。 使用连续流动反应器和优化的反应条件可以提高合成效率和产率。 仔细选择催化剂和试剂,以确保高纯度和最少的副产物。
化学反应分析
反应类型
3-(1,3-二氧戊环-2-基)-7-甲基-1H-吲哚可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂氧化以引入含氧官能团.
常用试剂和条件
氧化: KMnO4,CrO3,OsO4
还原: LiAlH4,NaBH4
取代: HNO3 (硝化),SO3 (磺化),Br2 (溴化)
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成羧酸或酮,而还原可能会生成醇。 取代反应可以在吲哚环上引入各种官能团。
科学研究应用
3-(1,3-二氧戊环-2-基)-7-甲基-1H-吲哚在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,以及各种有机反应中的试剂.
生物学: 该化合物可用于研究生物过程,以及作为探针研究酶活性.
工业: 用于生产具有特定性质的特种化学品和材料.
作用机制
3-(1,3-二氧戊环-2-基)-7-甲基-1H-吲哚的作用机制取决于其具体的应用。 在生物系统中,它可能与酶或受体相互作用,调节它们的活性。 二氧戊环可以作为羰基化合物的保护基,防止合成过程中的不必要的反应 。 吲哚环可以参与各种相互作用,例如氢键和π-π堆积,影响该化合物在不同环境中的行为 。
相似化合物的比较
类似化合物
1,3-二氧六环: 类似于二氧戊环,但具有六元环.
吲哚: 缺少二氧戊环,但共享吲哚结构.
四氢呋喃 (THF): 类似于二氧戊环,但在环中只有一个氧原子.
独特性
3-(1,3-二氧戊环-2-基)-7-甲基-1H-吲哚的独特性在于吲哚环和二氧戊环的组合,赋予其独特的化学和物理性质。
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-3-2-4-9-10(7-13-11(8)9)12-14-5-6-15-12/h2-4,7,12-13H,5-6H2,1H3 |
InChI 键 |
SUNHWTMHIFMELY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)




![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)








